![molecular formula C15H8BrCl2NOS B11147345 N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B11147345.png)
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromophenyl group, two chlorine atoms, and a carboxamide group attached to a benzothiophene core
Preparation Methods
The synthesis of N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorobenzothiophene and 4-bromoaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon.
Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxylic acid group of 3,6-dichlorobenzothiophene and the amine group of 4-bromoaniline. This is typically achieved through a condensation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The bromophenyl and dichlorobenzothiophene moieties can undergo substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell growth.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that result in the inhibition of cell proliferation and induction of apoptosis.
Modulation of Gene Expression: The compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes, thereby affecting the overall behavior of cells.
Comparison with Similar Compounds
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)benzamide: This compound shares the bromophenyl group but lacks the dichlorobenzothiophene moiety, resulting in different biological activities and chemical properties.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring instead of a benzothiophene ring, leading to variations in its antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound includes a sulfonyl group and an amino acid residue, which contribute to its unique biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C15H8BrCl2NOS |
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Molecular Weight |
401.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrCl2NOS/c16-8-1-4-10(5-2-8)19-15(20)14-13(18)11-6-3-9(17)7-12(11)21-14/h1-7H,(H,19,20) |
InChI Key |
IQGXPSFCQXSLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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